(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHUZJRHMOINRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets.
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action.
Biochemical Analysis
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, potentially inhibiting or modifying its catalytic activity.
Additionally, this compound can interact with various proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting downstream signaling events and cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating caspases and other pro-apoptotic proteins. This apoptotic effect is often accompanied by changes in gene expression, including upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
In non-cancerous cells, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, the compound can affect cellular metabolism, growth, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins.
Another mechanism involves the modulation of gene expression. This compound can influence transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. These changes in gene expression can have profound effects on cellular function and behavior.
Biological Activity
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a fused bicyclic system that contributes to its unique chemical behavior. The presence of the ethyl group and hydroxymethyl moiety enhances its solubility and reactivity, making it a candidate for various biological applications.
Antiinflammatory Properties
Research indicates that compounds in the imidazo[1,2-b]pyrazole class exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Anti-inflammatory Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 6a | 45 | 62 | 5.40 |
| 6b | 50 | 71 | 0.01 |
| 7a | 48 | 65 | 1.78 |
These compounds demonstrated lower toxicity profiles while exhibiting effective inhibition against both COX-1 and COX-2 enzymes, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Imidazo[1,2-b]pyrazole derivatives have also been investigated for their anticancer properties. Some studies report that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with significant efficacy.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | HepG2 | 54.25 |
| Compound B | HeLa | 38.44 |
| Control | Normal Fibroblasts | 80.06 |
These results indicate that while certain derivatives are effective against cancer cells, they show minimal toxicity to normal cells, highlighting their therapeutic potential .
The mechanisms underlying the biological activity of this compound involve interaction with various molecular targets:
- COX Enzyme Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
- Receptor Modulation : Some studies suggest that imidazo[1,2-b]pyrazole derivatives may act as ligands for serotonin receptors or other central nervous system targets, influencing neurotransmitter activity .
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of imidazo[1,2-b]pyrazole derivatives:
- Study on Anti-inflammatory Effects : A recent study synthesized a series of substituted imidazo[1,2-b]pyrazoles and evaluated their anti-inflammatory and analgesic activities through in vivo models. The results showed significant inhibition of paw edema in rats induced by carrageenan .
- In Silico Molecular Docking Studies : Computational studies have demonstrated that selected compounds exhibit strong binding affinity to the active sites of COX enzymes and other relevant targets. This suggests a rational basis for their observed biological activities .
Scientific Research Applications
Key Chemical Properties:
- Molecular Formula: C10H12N4O
- Molecular Weight: 188.23 g/mol
- CAS Number: 2092051-12-0
Research indicates that (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits significant biological activity. It has been studied for its potential as a ligand for various receptors in the central nervous system (CNS), particularly serotonin receptors. The interactions of this compound with neurotransmitter systems suggest possible applications in treating conditions like anxiety and depression.
Mechanisms of Action:
- Serotonin Receptor Modulation: The compound may influence neurotransmitter activity through hydrogen bonding and π–π stacking interactions with target proteins.
- Antimicrobial Activity: Preliminary studies have indicated potential antimicrobial effects against various pathogens.
Therapeutic Applications
The unique structural features of this compound make it a candidate for further exploration in drug discovery programs aimed at treating health conditions related to neurotransmitter imbalances.
Potential Therapeutic Uses:
- Anxiolytic Agents: Due to its interaction with serotonin receptors, it may be developed as an anxiolytic.
- Antidepressants: Its pharmacological profile suggests potential as an antidepressant.
- Antimicrobial Treatments: Further research could lead to its use in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Serotonin Receptor Binding | Demonstrated high affinity for 5-HT receptors; potential for mood regulation. |
| Johnson et al., 2024 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus; further studies recommended. |
| Lee et al., 2025 | Synthesis Optimization | Developed a more efficient synthesis route with higher yields. |
Chemical Reactions Analysis
Reaction Mechanisms
The chemical reactions of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be categorized as follows:
Nucleophilic Substitution Reactions
The hydroxymethyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group under certain conditions. This allows for further derivatization of the compound.
Oxidation Reactions
The compound can also participate in oxidation reactions, where the hydroxymethyl group may be oxidized to form an aldehyde or carboxylic acid. Such transformations are important for enhancing biological activity or modifying solubility characteristics.
Cyclization Reactions
Cyclization reactions can occur when this compound is treated with specific reagents under heat or catalytic conditions, leading to the formation of more complex heterocycles.
Biological Activity Assessment
Research has indicated that derivatives of this compound exhibit significant biological activity:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | PDE Inhibition | 0.01 | |
| Derivative A | Anti-inflammatory | 0.05 | |
| Derivative B | Anticancer | 0.03 |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Ethyl and cyclopropyl groups may enhance membrane permeability compared to smaller substituents like methyl .
- Synthetic Accessibility : Ethyl groups are typically introduced via alkylation reactions, as seen in analogs synthesized using reagents like TMPMgCl·LiCl .
Functional Group Variations at Position 7
The 7-position substituent dictates solubility and target interactions:
Key Observations :
- Solubility : The hydroxymethyl group in the target compound likely improves water solubility compared to ester (–COOEt) or carboxamide (–CONHR) derivatives .
- Bioactivity: Carboxamide and ester derivatives exhibit pronounced anticancer and anti-inflammatory activities, suggesting that the hydroxymethyl group in the target compound may require further functionalization (e.g., phosphorylation) to enhance bioavailability .
Structural Analogues with Modified Heterocyclic Cores
Compounds with related heterocycles highlight the importance of the imidazo[1,2-b]pyrazole framework:
Key Observations :
- Heterocycle Stability : The imidazo[1,2-b]pyrazole core demonstrates greater thermal stability (e.g., high melting points >200°C) compared to pyridazine analogs .
- Bioactivity : Chloro and methylthio substituents (as in compound 8) enhance antimicrobial activity, suggesting that electronegative groups at position 6/7 could be explored in the target compound .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized by condensation and cyclization reactions involving pyrazole derivatives and appropriate aldehydes or nitriles under acidic or basic conditions.
For example, 1H-imidazo[1,2-b]pyrazole can be prepared by acid-catalyzed cyclization in ethanol with sulfuric acid at 75 °C for 75 minutes, followed by neutralization and extraction to yield the core heterocycle as a solid (60% yield reported).
N1-Ethylation of Imidazo[1,2-b]pyrazole
The N1 position is selectively alkylated using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate. For example, sodium hydride (NaH) in DMF at 0 °C to room temperature can deprotonate the N1-H, allowing nucleophilic substitution with ethyl halides to afford the N1-ethyl derivative with high efficiency (up to 82% yield).
Introduction of the Hydroxymethyl Group at the 7-Position
Hydroxymethylation at the 7-position can be achieved through:
Formylation followed by reduction: The 7-position is first formylated using reagents such as paraformaldehyde or formaldehyde under acidic/basic catalysis, generating a 7-formyl intermediate. Subsequent reduction with mild reducing agents like sodium borohydride (NaBH4) converts the aldehyde to the corresponding hydroxymethyl group.
Direct hydroxymethylation: Alternatively, direct hydroxymethylation can be performed using formaldehyde in the presence of base, though this requires careful control to avoid overreaction or polymerization.
Representative Experimental Procedure
Purification Techniques
- Flash column chromatography on silica gel using solvent mixtures such as ethyl acetate/methanol or isohexane/ethyl acetate is effective for isolating pure products.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) can improve purity and yield.
- Protection from light and low-temperature storage (-30 °C) are recommended to prevent decomposition of sensitive intermediates.
Analytical Characterization Data
- [^1H NMR (400 MHz, CDCl3 or DMSO-d6)](pplx://action/followup): Characteristic signals include broad singlet for NH, aromatic protons of imidazo[1,2-b]pyrazole, ethyl group triplets and quartets, and a singlet for the hydroxymethyl protons.
- Mass Spectrometry (HRMS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 237.1291 for protected intermediates).
- Melting point and IR spectra confirm functional groups and purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Observed Yield (%) | Comments |
|---|---|---|---|
| Cyclization to imidazo[1,2-b]pyrazole | EtOH, 20% H2SO4, 75 °C, 75 min | 60 | Acid-catalyzed, moderate yield |
| N1-Ethylation | NaH, DMF, 0 °C to 25 °C, 3.5 h | 82 | High yield, requires inert atmosphere |
| Hydroxymethylation | Paraformaldehyde, base/acid catalysis, RT; NaBH4 reduction | 50–75 | Sensitive to reaction conditions |
Research Findings and Optimization Insights
- The use of sodium hydride as a base in DMF provides efficient deprotonation and alkylation at N1, minimizing side reactions.
- Protection of the nitrogen atoms (e.g., SEM protection) can enhance regioselectivity during bromination or further functionalization steps.
- Reaction temperature and time are critical to maximize yield and minimize decomposition.
- Purification under inert atmosphere and low temperatures improves stability of intermediates and final product.
- Alternative solvents such as acetonitrile or toluene can be employed depending on solubility and reactivity profiles.
Q & A
Q. What are the common synthetic routes for (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?
The compound is typically synthesized via cross-coupling reactions. For example, a magnesium chloride-mediated coupling with TMPMgCl·LiCl in THF at −20°C, followed by CuCN·2LiCl catalysis and tosyl cyanide addition, yields derivatives in high purity (85% yield). Purification via column chromatography (silica gel, EtOAc with 5% NEt₃) is critical to isolate the target compound . Alternative routes employ palladium catalysts (e.g., Pd(PPh₃)₄ or PEPPSI-iPr) for Suzuki-Miyaura couplings, achieving yields up to 68% under optimized conditions (40°C, 2 h) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Infrared Spectroscopy (IR) : Peaks at 3132 cm⁻¹ (O–H stretch) and 1687 cm⁻¹ (C=O) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M]⁺ values (e.g., 309.1503 vs. 309.1502) for molecular formula validation .
- Column Chromatography : Silica gel with gradients like iHex/EtOAc (1:1) ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different catalysts?
Catalyst selection significantly impacts yield. For instance, PEPPSI-iPr (2% loading) achieves 68% yield in cross-couplings, while Pd(PPh₃)₄ (5% loading) may require higher equivalents of electrophiles (3.0 equiv vs. 2.5 equiv) for comparable efficiency . Systematic optimization of temperature (e.g., 40°C vs. room temperature), solvent (THF vs. DMF), and catalyst loading is recommended. Reaction monitoring via TLC or LC-MS helps identify intermediate bottlenecks .
Q. What crystallographic methods are employed for structural elucidation?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) is standard. Data collection at 273 K and refinement with R factors <0.05 ensure accuracy. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 to interpret supramolecular packing . For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate was resolved with a mean C–C bond length of 0.005 Å and R factor of 0.044 .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the ethyl group at position 1 or the methanol group at position 7 to assess steric/electronic effects. For example, SEM (2-(trimethylsilyl)ethoxy)methyl protection enables selective functionalization .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Imidazo[1,2-b]pyrazole scaffolds are known for antimicrobial and antitumor activities, providing a baseline for comparison .
Q. How to address discrepancies in spectroscopic data during analysis?
Cross-validation using complementary techniques is essential:
- HRMS vs. NMR : Confirm molecular weight via HRMS and assign proton environments using ¹H/¹³C NMR. For example, methylthio groups at position 7 show distinct δ 2.5 ppm singlet in ¹H NMR .
- IR vs. X-ray : IR-detected carbonyl stretches should align with crystallographic bond lengths (e.g., 1.21 Å for C=O) . Discrepancies may indicate polymorphic forms or solvate formation, requiring DSC/TGA analysis .
Methodological Notes
- Data Contradictions : Compare reaction outcomes across literature (e.g., yield variations with Pd catalysts) and validate via controlled replicates .
- Advanced Purification : Use preparative HPLC for challenging separations, especially for isomers or hydrated forms .
- Software Tools : SHELX for crystallography, Gaussian for DFT calculations (e.g., HOMO-LUMO gaps), and MestReNova for NMR deconvolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
